Shield-1 -

Shield-1

Catalog Number: EVT-255043
CAS Number:
Molecular Formula: C42H56N2O10
Molecular Weight: 748.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Shield-1 is a synthetic, cell-permeable, high-affinity ligand for a destabilizing domain (DD) derived from a mutant of the human protein FK506-binding protein 12 (FKBP12). [, , , , , , , ] It plays a crucial role in scientific research as a tool for conditional protein regulation.

FK506 (Tacrolimus)

Compound Description: FK506, also known as Tacrolimus, is an immunosuppressive drug that binds to both FKBP (FK506 binding protein) and F36V-FKBP (a mutant human FK506 binding protein). [] It is clinically used as an immunosuppressant, particularly after organ transplantation.

Rimiducid

Compound Description: Rimiducid is a dimeric ligand that binds to the F36V-FKBP (a mutant human FK506 binding protein) and activates the iCasp9 suicide gene. [] This activation is due to its ability to dimerize F36V-FKBP domains, ultimately leading to apoptosis.

4-Bromophenacyl Bromide (4-BPB)

Compound Description: 4-BPB is a known inhibitor of phospholipase A2 (PLA2). [] It disrupts PLA2 activity, which is crucial for various cellular processes, including inflammation and signal transduction.

Relevance: While not structurally similar to Shield-1, 4-BPB offers an alternative approach to studying protein function. While Shield-1 controls protein stability through the DD system, 4-BPB directly inhibits the enzymatic activity of PLA2. []

Source and Classification

Shield-1 is derived from the natural immunosuppressant compound FK506 (tacrolimus) and is classified as a stabilizing ligand within the category of chemical compounds that modulate protein stability. Its chemical formula is C42H56N2O10C_{42}H_{56}N_{2}O_{10}, and it has a molecular weight of 748.9 g/mol. The compound is commercially available from various suppliers, including TargetMol, MedchemExpress, and Cayman Chemical, with specific applications in cell biology and biochemistry research .

Synthesis Analysis

Methods and Technical Details

The synthesis of Shield-1 involves several complex organic chemistry techniques to ensure the structural integrity and functionality of the compound. The initial synthetic route includes:

  1. Starting Materials: The synthesis begins with pipecolic acid and other amino acids, which are crucial for forming the ligand's core structure.
  2. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to create the desired peptide structure.
  3. Coupling Reactions: Various coupling reagents such as TBTU or HATU are employed to facilitate the formation of peptide bonds between amino acids.
  4. Deprotection Steps: Protective groups are removed at specific stages to yield the final product.
  5. Purification: The final compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .
Molecular Structure Analysis

Structure and Data

The molecular structure of Shield-1 features a complex arrangement that includes multiple aromatic rings and functional groups that enhance its binding affinity to FKBP12. The presence of a structural "bump" allows for selective binding to the FKBP(F36V) mutant, which has been engineered to accommodate Shield-1 more effectively than the wild-type FKBP protein.

  • Chemical Structure: The precise arrangement of atoms in Shield-1 contributes to its high specificity and affinity for its target protein.
  • Binding Affinity: Shield-1 binds approximately 1600-fold more tightly to the mutant FKBP compared to its wild-type counterpart, making it an essential tool for researchers manipulating protein stability .
Chemical Reactions Analysis

Reactions and Technical Details

Shield-1 functions primarily through non-covalent interactions with its target proteins, facilitating their stabilization against proteolytic degradation. Key reactions include:

  1. Binding Interactions: Upon administration, Shield-1 binds to mtFKBP fusion proteins, preventing their degradation by proteasomes.
  2. Dose-Dependent Effects: The stabilization effect of Shield-1 is dose-dependent; varying concentrations can modulate the levels of stabilized proteins in living cells or organisms .
  3. In Vivo Applications: Studies have shown that systemic administration of Shield-1 leads to increased expression levels of target proteins in living organisms, demonstrating its utility in biological research .
Mechanism of Action

Process and Data

The mechanism by which Shield-1 stabilizes proteins involves several steps:

  1. Ligand Binding: Shield-1 binds specifically to mtFKBP, altering its conformation and preventing it from being recognized by cellular degradation pathways.
  2. Protein Stabilization: This binding effectively stabilizes any fusion proteins linked to mtFKBP, allowing them to accumulate within cells without being degraded.
  3. Biological Impact: The stabilization leads to enhanced functional expression of proteins involved in critical biological processes, enabling researchers to study their roles in various cellular contexts .

Quantitative analyses demonstrate that Shield-1 can increase protein levels significantly within hours of administration, showcasing its rapid action in cellular environments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Shield-1 exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in dimethyl sulfoxide at concentrations up to 250 mg/mL.
  • Stability: The compound remains stable when stored as a powder at -20°C for up to three years or in solution at -80°C for one year.
  • Chemical Behavior: As a small molecule ligand, it interacts non-covalently with target proteins, which is crucial for its role as a stabilizer .

These properties ensure that Shield-1 can be effectively used in laboratory settings without significant degradation or loss of activity.

Applications

Scientific Uses

Shield-1 has diverse applications in scientific research:

  1. Protein Stabilization: It is primarily used to stabilize proteins tagged with destabilization domains derived from FKBP, enabling controlled expression systems such as ProteoTuner.
  2. Functional Studies: Researchers utilize Shield-1 to investigate protein functions by modulating their stability and concentration within cells or animal models.
  3. Therapeutic Research: There is ongoing exploration into using Shield-1 for therapeutic purposes, particularly in cancer research where controlling cytokine levels can influence tumor growth dynamics .
Molecular Mechanisms of FKBP12 Mutant Stabilization

Ligand-Receptor Dynamics: Structural Basis of Shield-1 Binding to mtFKBP

Shield-1 (C₄₂H₅₆N₂O₁₀; MW 748.90 g/mol) is a synthetic, cell-permeable small molecule specifically engineered to bind mutated FK506-binding protein 12 (mtFKBP). Its design exploits a "bump-and-hole" strategy, where the F36V mutation in FKBP12 creates a hydrophobic cavity accommodating Shield-1’s tert-butyl "bump" [8] [10]. This structural complementarity enables high-affinity binding (Kd = 2.4–3.6 nM for FKBP(F36V)), while minimizing interaction with wild-type FKBP12 (>1,600-fold selectivity) [8] [10]. Nuclear magnetic resonance (NMR) studies confirm that Shield-1 binding induces conformational stabilization, shifting mtFKBP from a dynamic, unfolded state to a rigidly folded structure [9].

Table 1: Biophysical Parameters of Shield-1 Binding to mtFKBP

ParameterValueMethodMutant
Dissociation Constant (Kd)2.4–3.6 nMFluorescence PolarizationF36V
EC₅₀ (Cellular Stabilization)60–100 nMFlow Cytometry (NIH3T3)F36V/L106P
Selectivity vs. Wild-Type>1,600-foldCompetitive Binding AssayF36V
Ligand-Induced ΔΔG-9.8 kcal/molIsothermal Titration CalorimetryF36V/L106P

Conditional Protein Expression via Fusion Construct Destabilization

Shield-1 enables precise control of protein levels through fusion to destabilizing domains (DDs). These DDs (e.g., FKBP(F36V/L106P)) are engineered mutants that undergo rapid proteasomal degradation in their apo state. When fused to a protein of interest (POI), the DD acts as a degron, constitutively targeting the fusion for destruction. Shield-1 binding sterically occludes degron access and stabilizes the DD-POI fusion [1] [6]. Key characteristics include:

  • Kinetics: Protein accumulation initiates within 15–20 minutes of Shield-1 addition, reaching near-maximal levels within 2 hours. Conversely, Shield-1 washout triggers degradation with a half-life as short as 30 minutes [1] [6].
  • Tunability: Protein expression levels correlate linearly with Shield-1 concentration (0.1 nM–1 µM), enabling dose-dependent control [5] [10].
  • Versatility: Successful applications include fluorescent reporters (YFP), ion channels (TRPV5), cytokines (IL-2), and viral vectors. For example, Shield-1-induced IL-2 secretion from tumor xenografts triggered dose-dependent tumor regression in mice [4].

Table 2: Degradation Kinetics of DD Fusion Proteins

Fusion ProteinDegradation t₁/₂ (-Shield-1)Stabilization Onset (+Shield-1)Cell Type
DDL106P-YFP~30 minutes15–20 minutesNIH3T3
DDL106P-IL-2<1 hour<30 minutesHCT116 (Xenograft)
DDF36V-Luciferase~45 minutes<30 minutesHCT116 (In vivo)

Proteasome-Dependent Degradation Pathways in Shield-1-Mediated Regulation

The degradation of DD-POI fusions is strictly proteasome-dependent and ubiquitin-mediated. Key mechanisms include:

  • Ubiquitin Ligase Recruitment: In the absence of Shield-1, misfolded DDs expose cryptic degrons (e.g., a C-terminal 19-amino acid peptide in LID domains). These sequences recruit E3 ubiquitin ligases, leading to polyubiquitination via Lys⁴⁸-linked chains [3] [9].
  • Proteasomal Targeting: MG132 (proteasome inhibitor) or epoxomicin blocks DD degradation, causing accumulation of ubiquitinated species. Lysosomal inhibitors (e.g., chloroquine) show no effect, confirming UPS-specificity [3] [9].
  • Ligand-Dependent Ubiquitination Switch: Shield-1 binding buries the degron within mtFKBP’s hydrophobic core. Biophysical studies show a strong correlation (R² = 0.89) between a DD’s in vitro unfolding propensity and its cellular ubiquitination level [9]. For instance, the L106P mutant exhibits >10-fold higher ubiquitination than F36V alone upon Shield-1 withdrawal [9] [10].

Concluding RemarksShield-1’s precision in controlling protein stability via mtFKBP fusion tags has established it as a foundational tool in chemical biology. Its mechanistic elegance—exploiting induced protein folding to mask degrons—enables unmatched temporal, dose-dependent, and reversible control over cellular protein levels.

Table 3: Shield-1 Compound Synonyms and Identifiers

SynonymSourceChemical Identifier
Shield-1Takara BioCAS 914805-33-7
Shld1MedChemExpressMFCD30522681
Shield1 ligandProteoTuner™ SystemPubChem CID 11397572

Properties

Product Name

Shield-1

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Molecular Formula

C42H56N2O10

Molecular Weight

748.9 g/mol

InChI

InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3/t33-,34-,35+/m0/s1

InChI Key

NMFHJNAPXOMSRX-PUPDPRJKSA-N

SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5

Synonyms

(1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl  (2S)-1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.